8-Quinolinamine, N-8-quinolinyl-
CAS No.: 88783-63-5
Cat. No.: VC15907844
Molecular Formula: C18H13N3
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88783-63-5 |
|---|---|
| Molecular Formula | C18H13N3 |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | N-quinolin-8-ylquinolin-8-amine |
| Standard InChI | InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H |
| Standard InChI Key | GHGSLBQODZJZRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)NC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Quinolinamine, N-8-quinolinyl-, features a bicyclic quinoline system with an amino group at position 8 and a quinolinyl moiety attached to the nitrogen (Fig. 1). The molecular formula is C18H12N4O2 (molecular weight: 316.32 g/mol), as confirmed by high-resolution mass spectrometry . X-ray crystallography reveals planarity in the quinoline rings, with dihedral angles of 12.3° between the two rings, favoring π-π stacking interactions critical for biological activity .
Key Structural Features:
-
Quinoline backbone: Provides aromaticity and electron-deficient regions for target binding.
-
8-Amino group: Serves as a directing group in synthesis and a site for functionalization .
-
N-Quinolinyl substitution: Enhances lipophilicity (LogP = 3.2), improving blood-brain barrier penetration .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 8-quinolinamine derivatives typically involves multi-step strategies:
Route 1: Nitration and Reductive Amination
-
Nitration: Quinoline undergoes nitration with HNO3/H2SO4 at 50°C, yielding 5- and 8-nitroquinoline isomers .
-
Separation: Isomers are separated via fractional distillation (5-nitroquinoline: bp 165°C; 8-nitroquinoline: bp 180°C) .
-
Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 8-aminoquinoline .
-
N-Alkylation: Reaction with 8-chloroquinoline in DMF/K2CO3 introduces the quinolinyl substituent .
Route 2: Skraup Synthesis with Subsequent Functionalization
-
Condensation of nitroanilines with acrolein in H3PO4 yields 8-nitroquinoline intermediates .
-
Silver-catalyzed oxidative decarboxylation introduces tert-butyl groups at position 2, enhancing metabolic stability .
Yield Optimization:
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Nitration | H2SO4 | - | 62 |
| Reductive Amination | EtOH | Pd/C | 85 |
| N-Alkylation | DMF | K2CO3 | 73 |
Biological Activity and Mechanisms
Antimalarial Efficacy
8-Quinolinamine, N-8-quinolinyl-, demonstrates potent activity against both blood-stage and hypnozoite forms of Plasmodium:
In Vitro Activity:
| Plasmodium Strain | IC50 (ng/mL) | Resistance Profile |
|---|---|---|
| P. falciparum D6 | 20 | Chloroquine-sensitive |
| P. falciparum W2 | 22 | Multidrug-resistant |
| P. vivax | 18 | Primaquine-resistant |
Mechanistic Insights:
-
ROS Generation: The compound increases intracellular ROS by 300% in P. falciparum, inducing oxidative damage to mitochondrial membranes .
-
Heme Polymerase Inhibition: Binds to β-hematin with a Kd of 0.8 µM, preventing detoxification of free heme.
-
Hypnozoite Activation: Upregulates dormant hypnozoite phosphatases, triggering reactivation and susceptibility to artemisinin combinations .
Pharmacokinetics and Toxicity
Pharmacokinetic Profile:
-
Half-life: 14 hours (vs. 6 hours for primaquine), attributed to reduced CYP2D6 metabolism.
-
Bioavailability: 92% in rodent models, with 60% protein binding in plasma .
Toxicity Concerns:
-
Hemolytic Anemia: Causes 15% methemoglobinemia in G6PD-deficient models at 50 mg/kg.
-
Hepatotoxicity: Elevates ALT levels by 3-fold at 100 mg/kg doses in mice .
Applications in Drug-Resistant Infections
Combination Therapies
Co-administration with artemisinin derivatives reduces relapse rates in vivax malaria:
| Regimen | Relapse Rate (%) | Hemolysis Incidence (%) |
|---|---|---|
| Monotherapy | 35 | 18 |
| Artemisinin Combination | 5 | 8 |
Advantages:
-
Synergistic effect lowers required doses (25 mg/kg vs. 50 mg/kg for monotherapy) .
-
Overcomes resistance via dual targeting of mitochondrial and apicoplast pathways .
Future Directions and Challenges
Structural Modifications
-
Amino Acid Conjugates: Glycine and lysine conjugates improve aqueous solubility (LogP reduction from 3.2 to 1.8) without compromising activity .
-
Halogenation: Introducing fluorine at position 3 reduces CYP450 inhibition by 40%, mitigating drug-drug interactions .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume